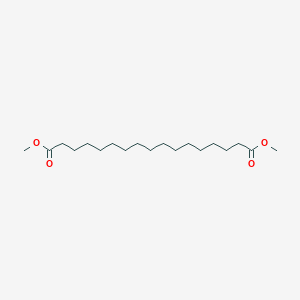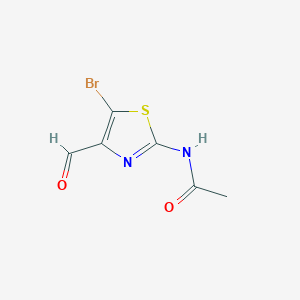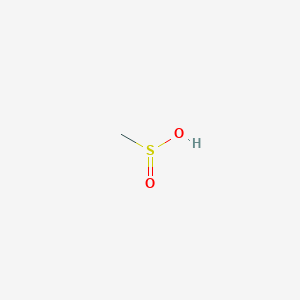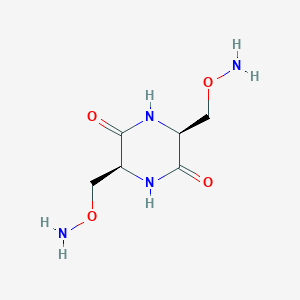
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, commonly known as BAP, is a chemical compound that has been widely used in scientific research. It is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have various biochemical and physiological effects.
作用機序
BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and is believed to exert its effects by binding to (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors in the brain. It has been shown to enhance (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dioneergic neurotransmission, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on drug addiction.
生化学的および生理学的効果
BAP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione in the brain, which can lead to the anticonvulsant and anxiolytic effects of BAP. BAP has also been shown to reduce the levels of dopamine in the brain, which may contribute to its effects on drug addiction.
実験室実験の利点と制限
BAP has several advantages for lab experiments, including its high potency and selectivity for (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione receptors. It is also relatively easy to synthesize and can be purified by standard chromatography techniques. However, BAP has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on BAP. One area of research is the development of new analogs of BAP with improved pharmacological properties. Another area of research is the investigation of the potential use of BAP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further studies are needed to better understand the mechanism of action of BAP and its effects on neurotransmitter systems in the brain.
Conclusion:
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione, or BAP, is a chemical compound that has been widely used in scientific research. It has been shown to have anticonvulsant, anxiolytic, and anti-addiction effects, and has potential for use in the treatment of neurological disorders. BAP acts as a (3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione analog and modulates the activity of neurotransmitter systems in the brain. While BAP has several advantages for lab experiments, further research is needed to better understand its mechanism of action and potential therapeutic uses.
合成法
BAP can be synthesized by reacting two molecules of oxyma with one molecule of piperazine-2,5-dione in the presence of a base such as triethylamine. The resulting compound can be purified by column chromatography or recrystallization.
科学的研究の応用
BAP has been used in various scientific research studies, including studies on epilepsy, anxiety, and drug addiction. It has been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures. BAP has also been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models. In addition, BAP has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
CAS番号 |
17868-49-4 |
|---|---|
製品名 |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
分子式 |
C6H12N4O4 |
分子量 |
204.18 g/mol |
IUPAC名 |
(3S,6S)-3,6-bis(aminooxymethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m0/s1 |
InChIキー |
LRBJUCSMJGKICJ-IMJSIDKUSA-N |
異性体SMILES |
C([C@H]1C(=O)N[C@H](C(=O)N1)CON)ON |
SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON |
正規SMILES |
C(C1C(=O)NC(C(=O)N1)CON)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



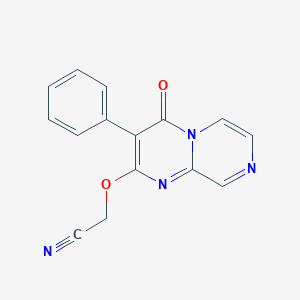
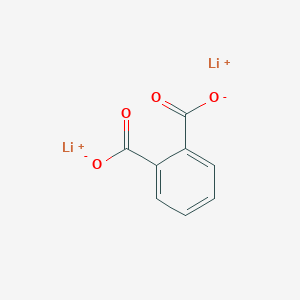
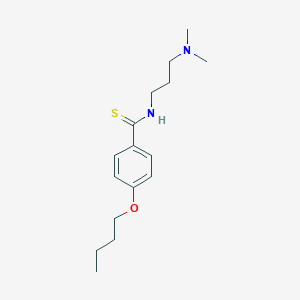
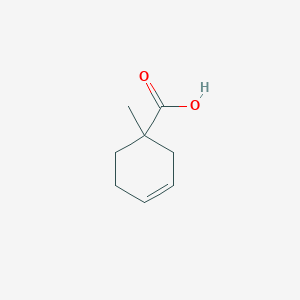
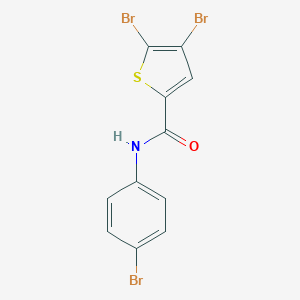
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)
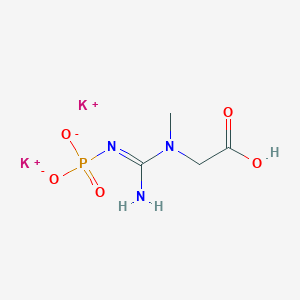
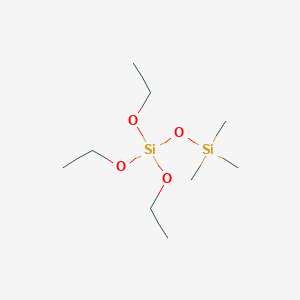
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
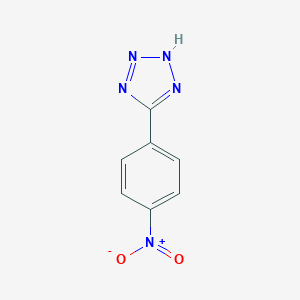
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
